molecular formula C27H28F3N3O3S B460255 N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide CAS No. 487032-04-2

N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

Cat. No.: B460255
CAS No.: 487032-04-2
M. Wt: 531.6g/mol
InChI Key: DEGMSISJHUNBRO-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide is a complex organic compound characterized by its unique adamantyl, cyano, dimethoxyphenyl, and trifluoromethyl groups. This compound is of significant interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide typically involves multiple steps:

  • Formation of the Pyridine Core: : The pyridine core can be synthesized through a multi-step process involving the condensation of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, with cyano and trifluoromethyl substituents. This step often requires the use of strong bases and controlled temperatures to ensure the correct substitution pattern.

  • Introduction of the Adamantyl Group: : The adamantyl group is introduced via a nucleophilic substitution reaction. Adamantylamine can be reacted with an appropriate intermediate to form the desired N-adamantyl derivative.

  • Formation of the Sulfanylacetamide Linkage: : The final step involves the formation of the sulfanylacetamide linkage. This can be achieved by reacting the intermediate with a suitable thiol and acylating agent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The cyano and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s ability to modulate biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
  • N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(methyl)pyridin-2-yl]sulfanylacetamide

Uniqueness

N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide is unique due to the combination of its adamantyl, cyano, dimethoxyphenyl, and trifluoromethyl groups. This specific arrangement of functional groups imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-adamantyl)-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N3O3S/c1-35-22-4-3-18(8-23(22)36-2)21-9-20(27(28,29)30)19(13-31)25(32-21)37-14-24(34)33-26-10-15-5-16(11-26)7-17(6-15)12-26/h3-4,8-9,15-17H,5-7,10-12,14H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGMSISJHUNBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC34CC5CC(C3)CC(C5)C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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